molecular formula C16H14F3N B8728086 1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8728086
M. Wt: 277.28 g/mol
InChI Key: YPHQWGSEPCKQEG-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

Enantiomers of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline (2.120 g, 7.46 mmol, racemic mixture) were separated by using chiral SFC (Chiralcel AD-H (250×21 Mm), 45% methanol/CO2 (100 bar), 65 mL/min, 220 nm) to give 877 mg of the title compound as a light yellow solid. MS (ESI, positive ion) m/z: 278 (M+H).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
methanol CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][NH:10]2)=[CH:5][CH:4]=1.CO.C(=O)=O>>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([C@@H:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][NH:10]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1NCCC2=CC=CC=C12)(F)F
Step Two
Name
methanol CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)[C@H]1NCCC2=CC=CC=C12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 877 mg
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.